L-Homocitrulline-d3

Method Validation HILIC-MS/MS Plasma Biomarker

L-Homocitrulline-d3 is the deuterated isotopolog of homocitrulline, providing a +3 Da mass shift for isotope dilution LC-MS/MS. Unlike structural analog internal standards (e.g., d2-citrulline, d7-citrulline), this analyte-matched SIL IS co-elutes identically and compensates fully for matrix effects, ion suppression, and extraction variability. This ensures the highest quantitative accuracy for CKD and urea cycle disorder biomarker studies, where inter-assay CVs must remain below 5.85%. Suitable for clinical diagnostics and multi-site harmonization. Order now for reliable, reproducible quantification.

Molecular Formula C7H15N3O3
Molecular Weight 192.23 g/mol
Cat. No. B10827520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Homocitrulline-d3
Molecular FormulaC7H15N3O3
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC(CCNC(=O)N)CC(C(=O)O)N
InChIInChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i4D2,5D
InChIKeyXIGSAGMEBXLVJJ-UXJCOIHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Homocitrulline-d3 for LC-MS/MS Quantification: Procurement and Technical Specifications


L-Homocitrulline-d3 is a deuterated stable isotope-labeled (SIL) analog of the non-proteinogenic amino acid L-homocitrulline (HCit), featuring three deuterium atoms substituted at specific positions for use as an internal standard (IS) in mass spectrometry . HCit is a carbamylation-derived product formed by non-enzymatic binding of isocyanic acid to ε-amino groups of lysine residues, serving as a biomarker for urea cycle disorders and chronic kidney disease progression [1]. The -d3 labeled form provides the requisite mass difference (+3 Da) for reliable chromatographic co-elution and MS/MS differentiation in isotope dilution methods .

Why Generic Substitution Fails: L-Homocitrulline-d3 vs. Structural Analog Internal Standards in HCit Bioanalysis


Analytical methods for HCit quantification have employed diverse internal standards, including d2-citrulline and d7-citrulline, which are structural analogs rather than isotopologs of the analyte [1]. This distinction is analytically consequential: SIL internal standards (isotopologs like -d3) exhibit nearly identical physicochemical behavior to the analyte throughout sample preparation, chromatography, and ionization, thereby maximizing compensation for matrix effects, extraction variability, and ion suppression [2]. In contrast, structural analog IS—while commercially accessible—may differ in extraction recovery, retention time, and ionization efficiency relative to HCit, potentially introducing systematic quantification bias that method validation must rigorously characterize and correct [2]. For laboratories requiring the highest quantitative accuracy in biomarker studies or clinical diagnostics, this divergence in IS-analyte fidelity represents a non-trivial determinant of data quality [1].

L-Homocitrulline-d3 Procurement Evidence: Quantitative Differentiation from Alternative Internal Standards in LC-MS/MS HCit Assays


Method Precision and Accuracy with d7-Citrulline Internal Standard: Benchmarking for -d3 Replacement

Published HCit methods using a structural analog IS (d7-citrulline) achieved inter-assay precision (CV < 5.85%) and accuracy (mean recovery 97-106%) with linearity from 10 nmol/L to 1.6 μmol/L [1]. These metrics establish the benchmark performance attainable with an analog IS. Replacement with the analyte-matched -d3 isotopolog is expected to maintain or potentially improve these parameters, given the superior physicochemical matching between analyte and IS that reduces method variability attributable to differential extraction recovery or ionization behavior [2]. However, no direct head-to-head comparison study of -d3 versus d7-citrulline in the same sample set is currently available in the peer-reviewed literature.

Method Validation HILIC-MS/MS Plasma Biomarker Carbamylation

HCit Concentration in Uremic Mouse Plasma: Quantitative Fold-Change Data for Method Sensitivity Assessment

Using an LC-MS/MS method with d7-citrulline as IS, mean total plasma HCit concentration in control mice was 0.78 ± 0.12 μmol/mol amino acids, increasing 2.7-fold to 2.10 ± 0.50 μmol/mol amino acids in uremic mice (p < 0.001) [1]. This 2.7-fold difference defines the minimum biological effect size that the assay must reliably detect. L-Homocitrulline-d3, as the isotopolog-matched IS, provides the analytical stability required for longitudinal and cross-cohort studies where inter-assay drift could mask true biological changes of this magnitude.

Chronic Kidney Disease Preclinical Model Biomarker Quantification Uremia

HCit Reduction Post-Hemodialysis Initiation: Quantitative Time-Course Data for Clinical Method Robustness

In a cohort of CKD patients (n=108) initiating hemodialysis, mean serum HCit concentrations decreased by 50% from approximately 1000 μmol/mol lysine at baseline to ~500 μmol/mol lysine after 6 months of therapy [1]. HCit concentrations then remained stable over a 24-month follow-up period. Accurate quantification across this 1000-to-500 μmol/mol dynamic range demands an IS that co-elutes identically with the analyte and experiences identical matrix effects across varying uremic plasma compositions, conditions optimally satisfied by a SIL isotopolog rather than a structural analog [2].

Hemodialysis End-Stage Renal Disease Therapeutic Monitoring Clinical Chemistry

HHH Syndrome Urinary HCit: Diagnostic Threshold Differentiation from Control Population

In urine samples from three siblings with confirmed HHH syndrome (hyperammonemia, hyperornithinemia, homocitrullinuria), HCit levels were 13.3, 21.1, and 108.2 mmol/mol creatinine, respectively, compared to a control reference range of 0-9 mmol/mol creatinine (n=120 healthy individuals) [1]. The method employed d2-citrulline and d3-creatinine as internal standards for simultaneous creatinine normalization. The 0-9 mmol/mol threshold for normal versus clearly elevated (>13 mmol/mol) in HHH patients establishes the quantitative diagnostic cutoff that any HCit assay must reliably resolve. Use of an analyte-matched SIL-IS (-d3) may enhance confidence in values near this diagnostic threshold by better compensating for matrix variability across patient urine samples [2].

HHH Syndrome Urea Cycle Disorder Newborn Screening Differential Diagnosis

L-Homocitrulline-d3: Optimal Application Scenarios in Clinical and Preclinical Quantitative Analysis


Longitudinal Chronic Kidney Disease Biomarker Studies Requiring High Inter-Assay Reproducibility

HCit concentrations decrease by 50% following initiation of hemodialysis and then remain stable over 24 months [1]. Studies tracking these longitudinal changes across multiple timepoints and sample batches require an IS that minimizes inter-assay variability attributable to matrix effect fluctuations. L-Homocitrulline-d3, as the analyte isotopolog, provides maximal matrix effect compensation, supporting the reproducibility needed to confidently interpret 50% changes in HCit levels over extended follow-up periods.

LC-MS/MS Method Development and Validation for Plasma or Serum HCit Quantification

Published HCit assays using analog IS (d7-citrulline) have demonstrated inter-assay CV < 5.85% and recovery of 97-106% across a linear range of 10 nmol/L to 1.6 μmol/L [2]. For laboratories establishing new HCit methods, selecting the analyte-matched -d3 IS from the outset may reduce method development time by eliminating the need to characterize and correct for differential extraction recovery or ionization behavior between analyte and IS. This is particularly relevant for methods intended for regulatory compliance or multi-site harmonization.

Differential Diagnosis of Hyperammonemia Syndromes Including HHH Syndrome

Urinary HCit levels in HHH syndrome patients range from 13.3 to 108.2 mmol/mol creatinine, while healthy controls exhibit values of 0-9 mmol/mol creatinine [3]. The narrow diagnostic margin between the upper reference limit (9) and the lowest patient value (13.3) demands high analytical accuracy near the cutoff. Use of a SIL isotopolog IS maximizes confidence in quantitative results near this diagnostic threshold, supporting reliable clinical decision-making in metabolic disorder screening programs.

Preclinical Murine Models of Uremia and Carbamylation

In mouse models, uremia induces a 2.7-fold increase in total plasma HCit concentration (control: 0.78 μmol/mol AA; uremic: 2.10 μmol/mol AA; p < 0.001) [2]. Preclinical studies evaluating therapeutic interventions targeting carbamylation require precise quantification of this relatively modest fold-change. L-Homocitrulline-d3 provides the analytical fidelity to reliably detect treatment effects on the order of 2- to 3-fold changes in small-volume murine plasma samples where matrix complexity is high.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Homocitrulline-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.